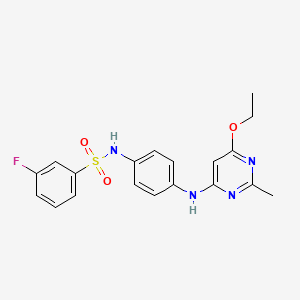
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Sulfonamide Group : Known for its antibacterial properties.
- Pyrimidine Derivative : Associated with various pharmacological effects.
- Fluorobenzene Moiety : Enhances lipophilicity and may improve bioavailability.
This structural combination suggests that the compound could exhibit significant biological activity, making it a candidate for further investigation in the pharmaceutical field.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:
- Inhibit Enzymatic Activity : By binding to enzymes or receptors, it can alter their function, leading to therapeutic effects.
- Disrupt Cellular Processes : This disruption can result in the inhibition of cancer cell growth or reduction of inflammation.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance:
- In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HT-29) cells. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50% .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | MCF7 | 0.5 |
| PIB-SO | HT-29 | 0.7 |
| CA-4 | MCF7 | 0.3 |
Mechanistic Studies
Studies have also explored the mechanisms through which these compounds exert their effects:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Cytoskeleton Disruption : By binding to β-tubulin, these compounds can disrupt microtubule formation, which is critical for cell division .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A study evaluating the antiproliferative effects of various sulfonamide derivatives reported significant inhibition of cell growth across multiple cancer cell lines. The study highlighted that modifications in the chemical structure could enhance potency against specific targets.
Study 2: In Vivo Efficacy in Tumor Models
In vivo experiments using chick chorioallantoic membrane tumor assays demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). These findings suggest potential clinical applications for this compound as an anticancer agent .
Eigenschaften
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWXEQLKYLGSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














